3,14-Diethylhexadecane-4,13-diamine
Description
3,14-Diethylhexadecane-4,13-diamine is a branched aliphatic diamine characterized by its 16-carbon backbone with ethyl substituents at positions 3 and 14, and amine groups at positions 4 and 12.
Properties
CAS No. |
70799-90-5 |
|---|---|
Molecular Formula |
C20H44N2 |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
3,14-diethylhexadecane-4,13-diamine |
InChI |
InChI=1S/C20H44N2/c1-5-17(6-2)19(21)15-13-11-9-10-12-14-16-20(22)18(7-3)8-4/h17-20H,5-16,21-22H2,1-4H3 |
InChI Key |
MZNQLXRKWSZAJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CCCCCCCCC(C(CC)CC)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3,14-Diethylhexadecane-4,13-diamine with structurally or functionally related diamines and aliphatic amines, drawing on evidence from the provided sources.
Structural Analogues: Aliphatic Diamines
(a) 4,4'-Methylenebis(cyclohexylamine) (PACM)
- Structure : Contains two cyclohexyl rings linked by a methylene group, with amine groups at para positions .
- Molecular Formula : C₁₃H₂₆N₂ (MW: 210.36 g/mol) vs. C₂₀H₄₄N₂ (estimated MW for the target compound).
- Isomerism : PACM exhibits three geometric isomers (trans-trans, cis-cis, cis-trans) due to cyclohexane ring conformations . In contrast, This compound lacks cyclic structures, reducing stereoisomeric complexity but introducing steric effects from ethyl branching.
- Applications : PACM is used in epoxy curing and polyamide synthesis. The target compound’s linearity and ethyl groups may enhance flexibility in polymer matrices.
(b) 1,4-Dimethyl-4-piperidinol Derivatives
- Structure : Piperidine-based compounds with ester and methyl substitutions (e.g., NIH 9466) .
- Functional Differences: Piperidine derivatives often exhibit pharmacological activity (e.g., opioid receptor modulation), whereas aliphatic diamines like this compound are more likely to serve as non-bioactive intermediates in material science.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Applications |
|---|---|---|---|---|
| This compound | C₂₀H₄₄N₂ | ~296.6 (estimated) | Aliphatic diamine | Polymers, surfactants |
| 4,4'-Methylenebis(cyclohexylamine) | C₁₃H₂₆N₂ | 210.36 | Cyclohexyl diamine | Epoxy resins, coatings |
| NIH 9541 (17-cyclopropylmethyl-3-hydroxy-6-oxomorphinan) | C₂₃H₃₀N₂O₃ | 406.5 | Morphinan derivative | Opioid receptor research |
Key Observations:
Solubility : Linear aliphatic diamines (e.g., the target compound) typically exhibit higher solubility in hydrocarbons than cyclic analogues like PACM due to reduced polarity.
Reactivity : Ethyl branching in This compound may hinder nucleophilic attack at amine sites compared to unbranched diamines.
Thermal Stability : Cyclic structures (e.g., PACM) often confer higher thermal resistance, whereas linear aliphatic diamines may degrade at lower temperatures.
Pharmacological and Industrial Relevance
- Pharmacological Agents: Compounds like NIH 9541 (a morphinan derivative) and NIH 9509 (norhydrocodone analogue) highlight the prevalence of cyclic amines in drug development . The target compound’s aliphatic structure lacks the aromatic or heterocyclic motifs critical for receptor binding.
- Industrial Use : Aliphatic diamines are favored in polyamide production due to their flexibility and crosslinking efficiency. The ethyl groups in This compound could reduce crystallinity in resulting polymers, enhancing elastomeric properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
